molecular formula C11H18O3 B091246 5-Cyclohexyl-5-oxovaleric acid CAS No. 15971-96-7

5-Cyclohexyl-5-oxovaleric acid

Cat. No. B091246
CAS RN: 15971-96-7
M. Wt: 198.26 g/mol
InChI Key: FEHBUZYBKUOFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-5-oxovaleric acid is a chemical compound with the molecular formula C11H18O3 . It has a molecular weight of 198.26 and is a white solid in its physical form .


Synthesis Analysis

The synthesis of 5-Cyclohexyl-5-oxovaleric acid involves several methods . One of the methods includes reaction conditions with 2,4-Dichlorophenoxyacetic acid, Marchantia polymorpha cells, Murashige Skoog medium, air at 25 degrees Celsius for 192 hours under irradiation .


Molecular Structure Analysis

The InChI code for 5-Cyclohexyl-5-oxovaleric acid is 1S/C11H18O3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h9H,1-8H2,(H,13,14) . The InChI key is FEHBUZYBKUOFIA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Cyclohexyl-5-oxovaleric acid is a white solid . It has a molecular weight of 198.26 and its molecular formula is C11H18O3 .

Scientific Research Applications

  • GC-FID Method Development for Impurity Determination : A specific and sensitive GC-FID method has been developed for determining impurities in 5-chlorovaleroyl chloride, a compound related to 5-Cyclohexyl-5-oxovaleric acid. This method is crucial for monitoring impurities that can impact the quality of pharmaceutical intermediates and other specialty chemicals (Tang, Kim, Miller, & Lloyd, 2010).

  • Structure-Activity Relationship in β-Oxidation Resistant Antagonists : Research on 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) has led to the development of novel β-oxidation-resistant antagonists, which are important in understanding inflammatory processes. The structure-activity relationships of these antagonists have been studied using various substituents to block potential β-oxidation (Ye, Chourey, Wang, Chintam, Gravel, Powell, & Rokach, 2017).

  • Role in Metabolite Interorgan Signaling : Brown and beige adipose tissue, through metabolites like 5-oxoproline, play a significant role in systemic metabolism by regulating energy expenditure and glucose homeostasis. These metabolites have been identified as important factors in obesity and diabetes management (Whitehead, Krause, Moran, MacCannell, Scragg, McNally, Boateng, Murfitt, Virtue, Wright, Garnham, Davies, Dodgson, Schneider, Murray, Church, Vidal-Puig, Witte, Griffin, & Roberts, 2021).

  • Potential Applications in Photodynamic Therapy : 5-Aminolevulinic acid, a related compound, has been used in studies for photodynamic therapy (PDT) of nasopharyngeal carcinoma. This research highlights the potential of such compounds in treating cancer through specific mechanisms that induce cell death (Betz, Lai, Xiang, Janda, Heinrich, Stepp, Baumgartner, & Leunig, 2002).

  • Synthesis and Application in Chemical Processes : Research on the convenient preparation of Ethyl 5-Oxoheptanoate, a compound similar to 5-Cyclohexyl-5-oxovaleric acid, has been conducted to explore alternate procedures in chemical synthesis, highlighting the importance of such compounds in industrial processes (Chattopadhyay, Banerjee, & Sarma, 1979).

  • Catalytic Activity in Oxidation Reactions : The catalytic potential of vanadium(IV) complexes in oxidation reactions has been explored, demonstrating the role of related compounds in facilitating important chemical transformations. This research contributes to understanding how such compounds can enhance or modify catalytic processes (Palion-Gazda, Luz, Raposo, Choroba, Nycz, Bieńko, Lewińska, Erfurt, Baptista, Machura, Fernandes, Shul’pina, Ikonnikov, & Shul’pin, 2021).

properties

IUPAC Name

5-cyclohexyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h9H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHBUZYBKUOFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305605
Record name 5-cyclohexyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexyl-5-oxopentanoic acid

CAS RN

15971-96-7
Record name δ-Oxocyclohexanepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15971-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 171234
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015971967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC171234
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-cyclohexyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclohexyl-5-oxovaleric acid
Reactant of Route 2
Reactant of Route 2
5-Cyclohexyl-5-oxovaleric acid
Reactant of Route 3
Reactant of Route 3
5-Cyclohexyl-5-oxovaleric acid
Reactant of Route 4
Reactant of Route 4
5-Cyclohexyl-5-oxovaleric acid
Reactant of Route 5
5-Cyclohexyl-5-oxovaleric acid
Reactant of Route 6
5-Cyclohexyl-5-oxovaleric acid

Citations

For This Compound
3
Citations
T Etrych, J Strohalm, M Šírová, B Tomalová… - Polymer …, 2015 - pubs.rsc.org
… 5-Cyclohexyl-5-oxovaleric acid (COV) was purchased from Rieke Chemicals. Docetaxel (… Three keto acids (levulinic acid, 6-oxohept-2-enoic acid and 5-cyclohexyl-5-oxovaleric acid) …
Number of citations: 29 pubs.rsc.org
O Lidický, M Šírová, T Etrych - Physiological Research, 2016 - pdfs.semanticscholar.org
… 4-oxo-4(2-pyridyl)butyric acid (OPB) and 5-cyclohexyl-5oxovaleric acid (COV) were purchased from Rieke®Fine chemicals. RPMI 1640 medium, L-glutamine and antibiotics (penicillin/…
Number of citations: 10 pdfs.semanticscholar.org
I Mervartová - 2023 - dspace.cuni.cz
4 Abstrakt Supresorové buňky myeloidního původu (MDSC) jsou velmi heterogenní populací nezralých, aktivovaných myeloidních progenitorů neutrofilů, monocytů/makrofágů a …
Number of citations: 1 dspace.cuni.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.